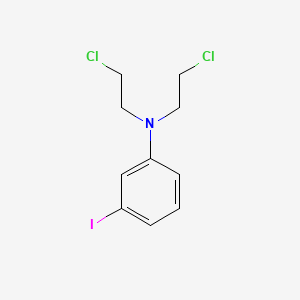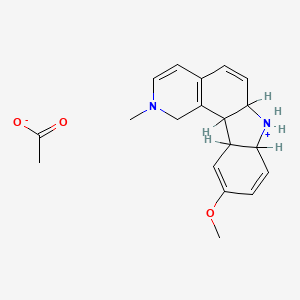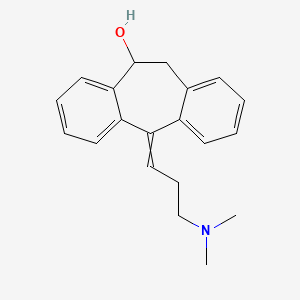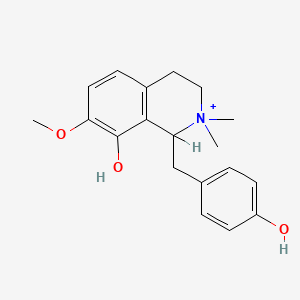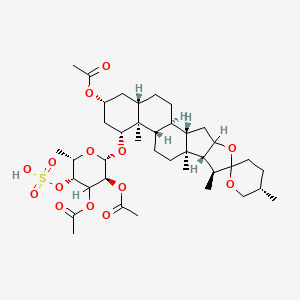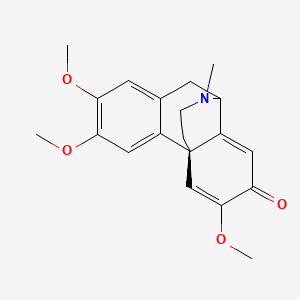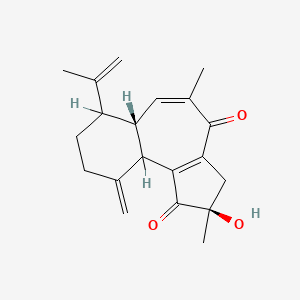
Curcusone D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Curcusone D is a natural product found in Jatropha curcas and Joannesia princeps with data available.
Scientific Research Applications
Synthesis and Cancer Therapy Applications
- Total Synthesis and Target Identification: Curcusone D and related compounds, such as curcusones A-D, have been synthesized for the first time. This synthesis has allowed for the discovery of BRCA1-associated ATM activator 1 (BRAT1) as a cellular target. Inhibition of BRAT1 by curcusone D leads to impaired DNA damage response and reduced cancer cell migration, enhancing the activity of DNA damaging drugs like etoposide. This positions curcusone D as a potential anticancer agent (Cui et al., 2021).
Anti-Metastatic Effects
- Effect on Cell Invasion and Metastasis: Research has shown that curcusone D and related compounds, such as curcusone B, exhibit anti-invasive effects, particularly by inhibiting cell motility and matrix metalloproteinase secretion in cancer cells. This indicates their potential use in preventing cancer metastasis (Thippornwong & Tohtong, 2006); (Muangman, Thippornwong, & Tohtong, 2005).
Apoptosis Induction
- Apoptosis in Cancer Cells: Curcusone D, like Curcusone C, induces apoptosis in cancer cells, specifically through a mitochondria-dependent pathway and the ERK pathway. This effect was observed in endometrial cancer cells, demonstrating the compound's potential for treating various types of cancer (An, Li, & Zhang, 2020).
Inhibition of Ubiquitin-Proteasome Pathway
- Inhibition of the Ubiquitin-Proteasome Pathway: Curcusone D acts as a novel inhibitor of the ubiquitin-proteasome pathway (UPP). It promotes growth inhibition and apoptosis in multiple myeloma cells by inducing reactive oxygen species (ROS), which in turn inhibit deubiquitinases (DUBs). This mechanism is distinct and shows potential for combination therapies in cancer treatment (Cao et al., 2014).
properties
CAS RN |
103667-53-4 |
|---|---|
Product Name |
Curcusone D |
Molecular Formula |
C20H24O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(2R,6aS)-2-hydroxy-2,5-dimethyl-10-methylidene-7-prop-1-en-2-yl-3,6a,7,8,9,10a-hexahydrobenzo[h]azulene-1,4-dione |
InChI |
InChI=1S/C20H24O3/c1-10(2)13-7-6-11(3)16-14(13)8-12(4)18(21)15-9-20(5,23)19(22)17(15)16/h8,13-14,16,23H,1,3,6-7,9H2,2,4-5H3/t13?,14-,16?,20+/m0/s1 |
InChI Key |
DBPPEQIYWCILTJ-QUWZQRFGSA-N |
Isomeric SMILES |
CC1=C[C@H]2C(CCC(=C)C2C3=C(C1=O)C[C@@](C3=O)(C)O)C(=C)C |
SMILES |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
Canonical SMILES |
CC1=CC2C(CCC(=C)C2C3=C(C1=O)CC(C3=O)(C)O)C(=C)C |
synonyms |
curcusone D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B1197377.png)
![3-Oxido-4,5-dihydro-[1,2,5]oxadiazolo[3,4-f]cinnolin-3-ium](/img/structure/B1197379.png)
